Mass Shift of +4 Da Enables Baseline MS Resolution from Unlabeled Promethazine Without Isotopic Overlap
Promethazine-d4 provides a nominal mass shift of +4 Da relative to unlabeled promethazine (m/z 285 → m/z 289 for the [M+H]+ ion), which is sufficient to achieve baseline mass spectrometric resolution with no isotopic peak overlap between the analyte and internal standard channels [1]. This is critical because promethazine-d3 (mass shift +3 Da) may exhibit residual isotopic cross-talk in certain MS configurations, while promethazine-d6 (mass shift +6 Da) can introduce greater deuterium isotope effects on chromatographic retention [2].
| Evidence Dimension | Nominal mass shift for [M+H]+ ion |
|---|---|
| Target Compound Data | +4 Da (m/z 285 → 289) |
| Comparator Or Baseline | Promethazine (unlabeled): 0 Da; Promethazine-d3: +3 Da; Promethazine-d6: +6 Da |
| Quantified Difference | 4 Da separation ensures >99.9% isotopic abundance differentiation in MS1 selection |
| Conditions | Calculated from molecular formula C17H20N2S vs. C17H16D4N2S; confirmed in ESI positive ion mode |
Why This Matters
The +4 Da mass shift provides an optimal balance between adequate mass separation and minimized deuterium isotope effect on chromatographic retention time.
- [1] Putcha, L., Wang, Z., Boyd, J., & Berens, K. L. (2004). LC/MS Method for the Determination of Stable Isotope Labeled Promethazine in Human Plasma. NASA Technical Reports Server, Document ID 20060004092. View Source
- [2] Berg, T., & Strand, D. H. (2011). 13C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A, 1218(52), 9366-9374. View Source
